![molecular formula C11H8FNO B13179281 4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)
4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom, an oxirane ring, and a carbonitrile group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Indene Derivative: The initial step involves the synthesis of an indene derivative through a cyclization reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Oxirane Ring: The oxirane ring is formed through an epoxidation reaction using peracids like m-chloroperbenzoic acid (m-CPBA).
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of 4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
4-Fluoro-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine], 4-Fluoro-2,3-dihydrospiro[indene-1,3’-pyrrolidine].
Propiedades
Fórmula molecular |
C11H8FNO |
|---|---|
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
7-fluorospiro[1,2-dihydroindene-3,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C11H8FNO/c12-9-3-1-2-8-7(9)4-5-11(8)10(6-13)14-11/h1-3,10H,4-5H2 |
Clave InChI |
PNWREVRYFIBOMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C(O2)C#N)C3=C1C(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



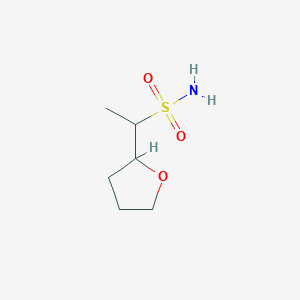
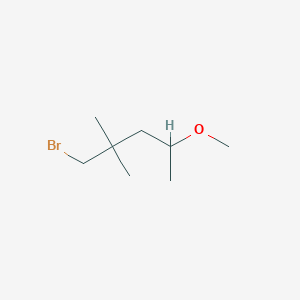
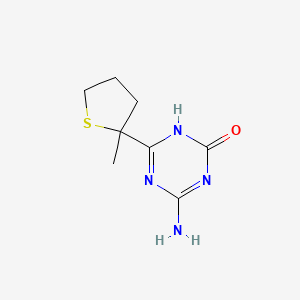
![Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B13179220.png)
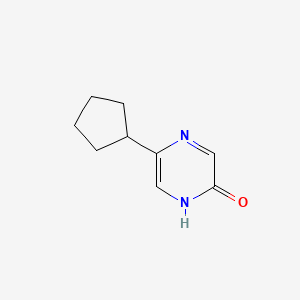

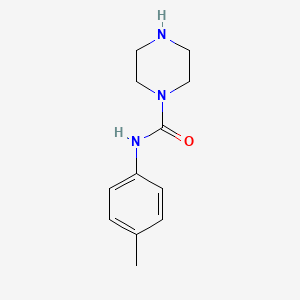
![8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13179251.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13179253.png)
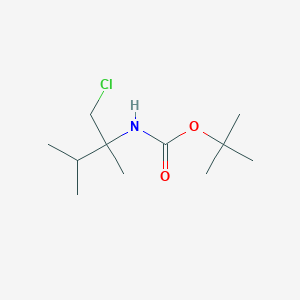
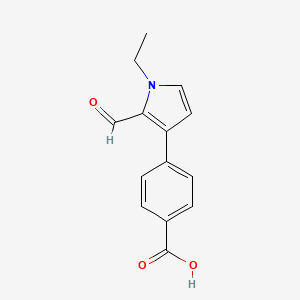
![tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B13179261.png)
![N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine](/img/structure/B13179284.png)
